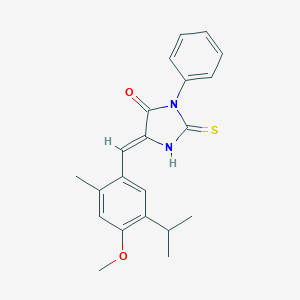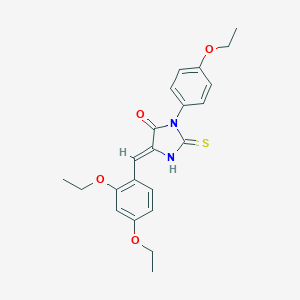![molecular formula C22H22N2O5S B300982 Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300982.png)
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho family of small GTPases. It has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders.
Mecanismo De Acción
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 selectively targets the Rho family of small GTPases, which are key regulators of cell motility, proliferation, and survival. Specifically, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activation of RhoA, Rac1, and Cdc42, which are involved in the formation of actin stress fibers, lamellipodia, and filopodia, respectively. By inhibiting these processes, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 disrupts the cytoskeleton and inhibits cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. For example, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit platelet aggregation, suggesting that it may have potential as an anti-thrombotic agent. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to improve cardiac function in animal models of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease. Finally, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have potential as a treatment for these conditions as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its selectivity for the Rho family of small GTPases, which allows for specific targeting of these molecules without affecting other cellular processes. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is relatively easy to synthesize and has been extensively studied, making it a useful tool for researchers. However, one limitation of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864. One area of interest is the development of more potent analogs of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 that may be more effective in cancer therapy and other applications. In addition, further studies are needed to determine the optimal dosing and administration of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in different disease contexts. Finally, additional studies are needed to fully elucidate the mechanisms of action of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves a multi-step process that begins with the reaction of ethyl 4-aminobenzoate with 2-chloroethanol to form ethyl 4-(2-hydroxyethyl)aminobenzoate. This compound is then reacted with thiosemicarbazide to yield ethyl 4-{[5-(2-hydroxyethyl)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Finally, the desired product, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864, is obtained by reacting this compound with 3-ethoxy-2-hydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders. In cancer therapy, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit the migration and invasion of cancer cells, as well as to induce cell death in a variety of cancer cell lines. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjunct therapy.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C22H22N2O5S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-17-8-6-7-15(19(17)25)13-18-20(26)24(3)22(30-18)23-16-11-9-14(10-12-16)21(27)29-5-2/h6-13,25H,4-5H2,1-3H3/b18-13-,23-22? |
Clave InChI |
NGDPULIVWLWHQJ-ZMDRFMMPSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)
![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)


![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

